molecular formula C13H26O5 B14289739 Acetic acid;6-(oxan-2-yloxy)hexan-1-ol CAS No. 120540-21-8

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol

Cat. No.: B14289739
CAS No.: 120540-21-8
M. Wt: 262.34 g/mol
InChI Key: UJQVINWZSNEHQR-UHFFFAOYSA-N
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Description

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol is a compound comprising two distinct components: acetic acid and 6-(oxan-2-yloxy)hexan-1-ol. The latter is a hexanol derivative with a tetrahydropyran (THP) ether group at the 6-position. The THP group (oxan-2-yloxy) is a cyclic ether commonly used in organic synthesis as a protecting group for alcohols due to its stability under acidic and basic conditions.

Properties

CAS No.

120540-21-8

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

acetic acid;6-(oxan-2-yloxy)hexan-1-ol

InChI

InChI=1S/C11H22O3.C2H4O2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11;1-2(3)4/h11-12H,1-10H2;1H3,(H,3,4)

InChI Key

UJQVINWZSNEHQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCOC(C1)OCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-(oxan-2-yloxy)hexan-1-ol typically involves the reaction of 6-hydroxyhexanoic acid with oxane under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the acetic acid and the hydroxyl group of the hexanol, facilitated by the presence of a catalytic amount of sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of a catalyst such as p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;6-(oxan-2-yloxy)hexan-1-ol exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester linkage can undergo hydrolysis to release acetic acid and hexanol, which can then participate in various biochemical pathways. The oxane ring provides structural stability and can influence the compound’s reactivity and interaction with enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related alcohols, ethers, and carboxylic acids (Table 1).

Compound Functional Groups CAS No. Key Properties Applications
Hexan-1-ol Primary alcohol 111-27-3 Volatile (b.p. 157°C), logP 2.03 Solvent, precursor for plasticizers (e.g., bis(2-ethylhexyl) phthalate)
6-(Oxan-2-yloxy)hexan-1-ol THP-protected alcohol Not available Higher logP (~2.65 inferred), reduced volatility due to THP group Protecting group in organic synthesis, potential drug delivery systems
Hexanoic acid, 6-(THP-ether) THP-ether + carboxylic acid 32437-88-0 logP 2.65, b.p. 107–110°C (290 Torr), density 1.01 g/cm³ Intermediate in ester synthesis, surfactants
5-Hexenyl acetate Ester (acetic acid + 5-hexenol) 1576-95-8 Volatile ester (fruity aroma), used in flavoring agents Food additives, perfumery
Hexyl acetate Ester (acetic acid + hexanol) 142-92-7 logP 2.83, b.p. 171°C Solvent, fragrance component

Key Differences and Research Findings

  • Volatility and Solubility : The THP-ether group in 6-(oxan-2-yloxy)hexan-1-ol significantly reduces volatility compared to hexan-1-ol, enhancing its suitability for high-temperature applications. Acetic acid’s presence may improve aqueous solubility via hydrogen bonding, contrasting with purely lipophilic esters like hexyl acetate.
  • Reactivity : The THP group stabilizes the alcohol against oxidation, unlike hexan-1-ol, which readily forms aldehydes or carboxylic acids. This stability is advantageous in multi-step syntheses.
  • Biological Interactions: Esters like 5-hexenyl acetate exhibit rapid hydrolysis in biological systems, releasing acetic acid and alcohols.

Mechanistic Insights

  • Adsorption Properties : Acetic acid-modified biochar (ASBB) demonstrates enhanced uranium adsorption (97.8% efficiency) via –COOH functional groups. While 6-(oxan-2-yloxy)hexan-1-ol lacks carboxyl groups, its THP-ether could facilitate hydrophobic interactions in adsorption processes, though this remains unexplored in the literature.
  • Synthetic Utility: The THP group in 6-(oxan-2-yloxy)hexan-1-ol can be deprotected under mild acidic conditions, regenerating hexan-1-ol for downstream reactions. This contrasts with hexanoic acid derivatives, which require harsher conditions for modification.

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